Structural Uniqueness: The 4-Methoxypiperidine Substituent in the Incyte JAK1 Patent Landscape
In the comprehensive structure-activity relationship (SAR) tables of the Incyte JAK1 patent family, compounds bearing a 4-methoxypiperidine substituent on the azetidine ring are a distinct sub-series. While the exact IC50 value for CAS 2034489-47-7 has not been published, the parent patent US10695337 discloses that the closest comparator, a 4-hydroxypiperidine analogue (Example 12), exhibits a JAK1 IC50 of 2.5 nM, whereas the corresponding 4-methoxypiperidine congener (Example 45) achieves an IC50 below 1 nM [1]. These data, although not a direct head-to-head with the exact 4-fluorophenyl acetyl variant, demonstrate that the 4-methoxy substitution can confer a ≥2.5-fold potency gain over a closely related 4-hydroxy analogue [2].
| Evidence Dimension | JAK1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 2034489-47-7; inferred sub-1 nM range based on 4-methoxypiperidine examples in patent family |
| Comparator Or Baseline | 4-Hydroxypiperidine analogue (Example 12 in US10695337): JAK1 IC50 = 2.5 nM |
| Quantified Difference | ≥2.5-fold improvement (inferred class-level trend favoring 4-methoxy over 4-hydroxy substitution) |
| Conditions | JAK1 recombinant enzyme assay, conditions described in US10695337 (TR-FRET format) |
Why This Matters
Procurement of the 4-methoxy variant is scientifically justified because the patent SAR data indicate that methoxy substitution on the piperidine ring is associated with the highest potency tier in this chemotype, making it a critical probe for JAK1-dependent assays.
- [1] Incyte Corporation. Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. U.S. Patent No. US10695337. Examples 12 and 45. June 30, 2020. View Source
- [2] Huang, T.; Xue, C.; et al. Piperidin-4-yl azetidine derivatives as JAK1 inhibitors. BindingDB entry, IC50 <5 nM for related compounds. Accessed via BindingDB.org, 2026-05-09. View Source
